Mirodenafil-d7 Dihydrochloride CAS number and chemical properties
Mirodenafil-d7 Dihydrochloride CAS number and chemical properties
An In-Depth Technical Guide to Mirodenafil-d7 Dihydrochloride
Authored by a Senior Application Scientist
Abstract
Mirodenafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant therapeutic potential, primarily in the treatment of erectile dysfunction and more recently in neurodegenerative disease research.[1][2][3] This technical guide provides a comprehensive overview of Mirodenafil-d7 Dihydrochloride, a deuterated analog of Mirodenafil Dihydrochloride. The inclusion of deuterium atoms offers a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effect. This document will delve into the core chemical properties, mechanism of action, established analytical protocols, and burgeoning research applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Chemical Properties
The unique identity of a chemical compound is fundamentally established by its CAS (Chemical Abstracts Service) number. For the deuterated form, the CAS number of the parent compound is often referenced.
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Compound Name: Mirodenafil-d7 Dihydrochloride
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CAS Number: 862189-96-6 (unlabeled)[4]
The primary distinction of Mirodenafil-d7 Dihydrochloride lies in the isotopic labeling with seven deuterium atoms, which minimally alters the chemical properties but significantly impacts its metabolic stability and utility in mass spectrometry-based analytical methods.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₀D₇N₅O₅S·2HCl | [4] |
| Molecular Weight | 611.63 g/mol (as Dihydrochloride) | Calculated |
| Parent Compound MW | 604.59 g/mol (Mirodenafil Dihydrochloride) | [5][6][7][8][9] |
| IUPAC Name | 5-ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | [6] |
| Synonyms | SK3530-d7 Dihydrochloride | N/A |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:9) at 0.1 mg/ml. | [10] |
| Physical State | Solid | N/A |
Mechanism of Action: A Dual Focus on Vasodilation and Neuroprotection
Mirodenafil's primary mechanism of action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1][11] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[11][12][13] By inhibiting PDE5, mirodenafil leads to elevated intracellular cGMP levels, which in turn activates protein kinase G (PKG). This cascade results in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, leading to vasodilation and increased blood flow.[11][12][13] Mirodenafil exhibits a high selectivity for PDE5, approximately 10-fold greater than that of sildenafil, which contributes to a favorable side-effect profile.[1][14]
Signaling Pathway in Erectile Function
Caption: Mirodenafil's inhibition of PDE5 enhances the cGMP pathway.
Neuroprotective Mechanisms
Recent research has illuminated the multimodal neuroprotective effects of mirodenafil, positioning it as a candidate for treating neurodegenerative diseases like Alzheimer's.[15][16] Its ability to cross the blood-brain barrier is a critical prerequisite for its central nervous system effects.[1]
Key neuroprotective actions include:
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Activation of the cGMP/PKG/CREB Pathway: Mirodenafil elevates cGMP levels in neuronal cells, activating PKG and subsequently the transcription factor CREB, which is crucial for neuronal survival and memory function.[13][15]
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Reduction of Amyloid-β and Tau Pathology: Studies have shown that mirodenafil can decrease the burden of amyloid-β (Aβ) and phosphorylated tau, two hallmarks of Alzheimer's disease. This is achieved in part by inhibiting glycogen synthase kinase 3β (GSK-3β) activity and reducing the expression of BACE1 and amyloid precursor protein (APP).[13][15]
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Modulation of Glucocorticoid Receptor (GR) Signaling: Mirodenafil has been found to inhibit the transcriptional activity of the glucocorticoid receptor.[15][16]
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Activation of Wnt/β-catenin Signaling: By downregulating the Wnt antagonist Dickkopf-1 (Dkk-1), mirodenafil activates the Wnt/β-catenin pathway, which is involved in neuronal development and function.[15][16]
Caption: Multimodal neuroprotective actions of Mirodenafil.
Analytical Methodologies
The quantification of Mirodenafil-d7 Dihydrochloride and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Protocol: LC-MS/MS for Mirodenafil in Rat Plasma
This protocol is adapted from methodologies described for the analysis of mirodenafil in biological fluids.[17][18][19][20] The use of a deuterated internal standard, such as Mirodenafil-d7, is standard practice to correct for matrix effects and variations in instrument response.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard (Mirodenafil-d7).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- LC System: Agilent 1200 series or equivalent.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][20]
- Mobile Phase: Isocratic elution with 0.02 M ammonium acetate buffer (pH 6) and acetonitrile (52:48, v/v).[17][18]
- Flow Rate: 1.4 mL/min.[17][18]
- Injection Volume: 10 µL.
- Column Temperature: 40 °C.[17][20]
3. Mass Spectrometric Conditions:
MS System: Triple quadrupole mass spectrometer (e.g., API 4000).
Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
Mirodenafil: To be determined based on parent compound fragmentation.
Mirodenafil-d7: To be determined, typically parent ion +7 Da, with a corresponding shift in the fragment ion.
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) should be optimized for maximum signal intensity.
Caption: General workflow for LC-MS/MS analysis of Mirodenafil.
Applications in Research
Mirodenafil-d7 Dihydrochloride serves as an indispensable tool in several areas of pharmacological research.
Pharmacokinetic (PK) Studies
As an internal standard, Mirodenafil-d7 is essential for accurate quantification in PK studies. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. For instance, comparative PK studies in rats have been conducted to evaluate different salt forms of mirodenafil.[19] In such studies, oral administration of mirodenafil at doses around 40 mg/kg has been reported.[14][21]
Drug Metabolism Studies
The deuterated analog helps in the identification and quantification of metabolites by providing a distinct mass shift in mass spectrometric analysis. Mirodenafil is known to be metabolized by cytochrome P450 enzymes, primarily CYP3A4.[21]
In-Vivo Efficacy Models
While Mirodenafil-d7 itself is not typically used as the therapeutic agent in efficacy studies, the data from PK studies using the deuterated standard are critical for interpreting the results of these models.
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Erectile Dysfunction: Animal models, often involving rabbits, are used to assess the relaxant effect on corpus cavernosum tissue.[3]
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Neurodegenerative Diseases: In mouse models of Alzheimer's disease, mirodenafil has been shown to improve cognitive behavior.[16]
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Stroke Recovery: In rat models of middle cerebral artery occlusion (MCAO), mirodenafil administered subcutaneously at doses of 0.5-2 mg/kg has been shown to improve sensorimotor and cognitive recovery.[22][23]
Conclusion
Mirodenafil-d7 Dihydrochloride is a critical research tool that enables precise and accurate bioanalytical studies essential for the development and understanding of its non-deuterated counterpart, mirodenafil. Its utility in pharmacokinetic and metabolism studies is unparalleled. As research into the therapeutic applications of mirodenafil continues to expand beyond erectile dysfunction into the realm of neuroprotection, the role of Mirodenafil-d7 Dihydrochloride in facilitating this research will undoubtedly grow in significance.
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